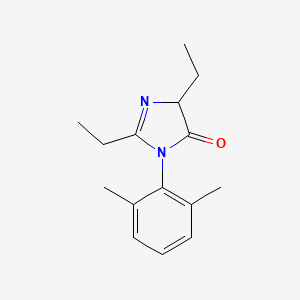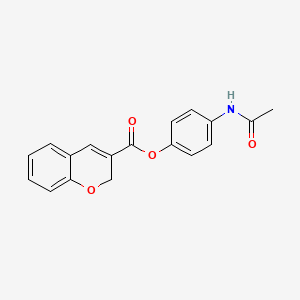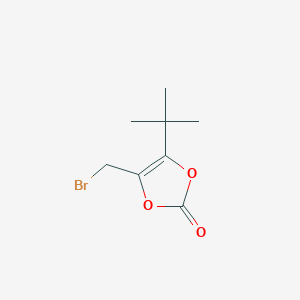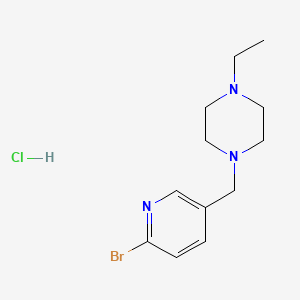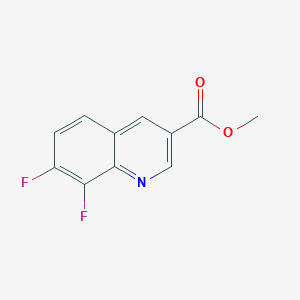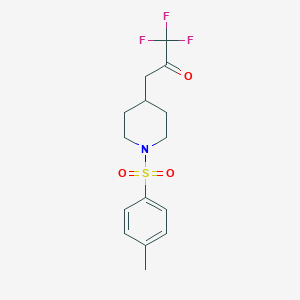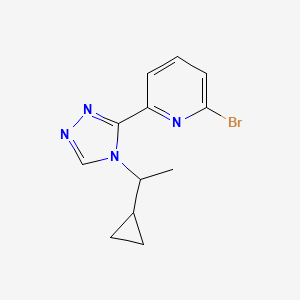
2-Bromo-6-(4-(1-cyclopropylethyl)-4H-1,2,4-triazol-3-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-(4-(1-cyclopropylethyl)-4H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that contains a pyridine ring substituted with a bromo group and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(4-(1-cyclopropylethyl)-4H-1,2,4-triazol-3-yl)pyridine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
Substitution on the Pyridine Ring: The bromo group is introduced via a halogenation reaction, often using bromine or a brominating agent like N-bromosuccinimide.
Coupling of the Triazole and Pyridine Rings: This step involves a cross-coupling reaction, such as a Suzuki or Heck reaction, to attach the triazole ring to the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-(4-(1-cyclopropylethyl)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles, such as amines or thiols.
Cross-Coupling Reactions: The compound can participate in Suzuki, Heck, or Sonogashira couplings to form new carbon-carbon bonds.
Oxidation and Reduction: The triazole and pyridine rings can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and appropriate ligands.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Cross-Coupling Reactions: Formation of biaryl or heteroaryl compounds.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the triazole and pyridine rings.
Applications De Recherche Scientifique
2-Bromo-6-(4-(1-cyclopropylethyl)-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in organic electronics and as a building block for functional materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-(4-(1-cyclopropylethyl)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. For example, in anti-tubercular applications, it may inhibit key enzymes in the Mycobacterium tuberculosis bacterium . The triazole ring can interact with metal ions or protein active sites, leading to inhibition of biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-Bromo-6-(4-(1-cyclopropylethyl)-4H-1,2,4-triazol-3-yl)pyridine is unique due to the presence of both a cyclopropyl group and a triazole ring, which confer distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable target for research and development.
Propriétés
Formule moléculaire |
C12H13BrN4 |
|---|---|
Poids moléculaire |
293.16 g/mol |
Nom IUPAC |
2-bromo-6-[4-(1-cyclopropylethyl)-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C12H13BrN4/c1-8(9-5-6-9)17-7-14-16-12(17)10-3-2-4-11(13)15-10/h2-4,7-9H,5-6H2,1H3 |
Clé InChI |
JLYVNPPIJVEFLN-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CC1)N2C=NN=C2C3=NC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


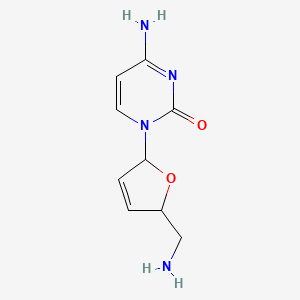
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylbutanamide](/img/structure/B12941651.png)
![5-Iodo-N-methyl-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12941664.png)
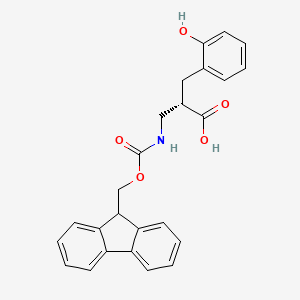

![(5-Fluorobenzo[b]thiophen-4-yl)methanamine](/img/structure/B12941678.png)


